Ethyl 2-[{[4-(acetylamino)phenyl]sulfonyl}-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate
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Description
Ethyl 2-[{[4-(acetylamino)phenyl]sulfonyl}-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C21H18F3N3O5S2 and a molar mass of 513.51 . It is used in scientific research due to its unique properties and structural complexity.
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including an acetylamino group, a phenylsulfonyl group, a trifluoromethyl group, an anilino group, and a thiazole group .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of thiazole derivatives, including compounds similar to Ethyl 2-[{[4-(acetylamino)phenyl]sulfonyl}-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate, involves several chemical reactions, showcasing the compound's role in chemical research for developing new synthesis methods. Thiazole derivatives are synthesized through acylation, methylation, and subsequent reactions to yield various biologically active compounds. These methods illustrate the chemical flexibility and utility of thiazole compounds in synthesizing a broad range of derivatives with potential pharmacological properties (Dovlatyan et al., 2004).
Biological Activities and Applications
Sulfonamide-based compounds, including those structurally related to the compound , exhibit significant biological activities. For instance, sulfonamides with carbonic anhydrase inhibitory properties have been synthesized and tested for their potential in medical applications. These compounds, including metal complexes of pyrazole-based sulfonamides, have shown inhibitory activity against human carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in treating diseases associated with these enzymes (Büyükkıdan et al., 2017).
Complex Formation and Physicochemical Studies
Research into the physicochemical properties and complex formation capabilities of ethyl 2-aryl(methyl)sulfonylamino derivatives, which are chemically related to the compound , has provided insights into their solubility, stability, and potential for forming complexes with metals. These studies are crucial for understanding the compound's behavior in various chemical environments, which is essential for its application in scientific research (Chekanova et al., 2014).
Properties
IUPAC Name |
ethyl 2-[N-(4-acetamidophenyl)sulfonyl-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O5S2/c1-3-32-19(29)18-12-33-20(26-18)27(16-8-4-14(5-9-16)21(22,23)24)34(30,31)17-10-6-15(7-11-17)25-13(2)28/h4-12H,3H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFJJMDJUYNWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N(C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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